DPPH Radical Scavenging: 2.8-Fold Superiority Over Apiosyl-Containing Spinacetin Glycoside
In a direct head-to-head comparison from the same isolation batch and assay plate, spinacetin 3-O-gentiobioside (compound 3) exhibited 2.8-fold stronger DPPH radical scavenging activity than spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside (compound 1), a closely related analog bearing an additional apiofuranosyl side-chain [1]. The reduced sugar complexity—gentiobiose disaccharide versus a branched apiosyl-triglycoside—correlates with enhanced radical scavenging potency in this pair.
| Evidence Dimension | DPPH radical scavenging IC50 |
|---|---|
| Target Compound Data | IC50 = 0.44 ± 0.008 mM |
| Comparator Or Baseline | Spinacetin 3-O-[β-apiofuranosyl(1→2)]-β-glucopyranosyl(1→6)-β-glucopyranoside (compound 1): IC50 = 1.22 ± 0.010 mM |
| Quantified Difference | 2.8-fold lower IC50 (1.22 / 0.44 = 2.77-fold stronger scavenging) |
| Conditions | DPPH free radical scavenging assay; isolated compounds from Chenopodium bonus-henricus roots; Kokanova-Nedialkova et al., Nat Prod Commun, 2015 |
Why This Matters
This 2.8-fold potency difference is large enough to alter experimental conclusions and biological interpretation; substitution with the apiosyl analog would under-report antioxidant capacity at equivalent mass concentrations.
- [1] Kokanova-Nedialkova Z, Kondeva-Burdina M, Zheleva-Dimitrova D, Tzankova V, Nikolov S, Heilmann J, Nedialkov PT. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots. Nat Prod Commun. 2015 Aug;10(8):1377-80. PMID: 26434121. View Source
